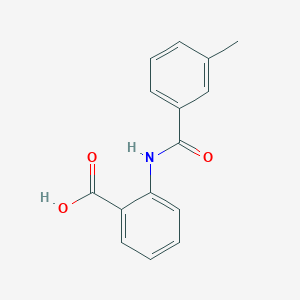

2-(3-Methylbenzamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

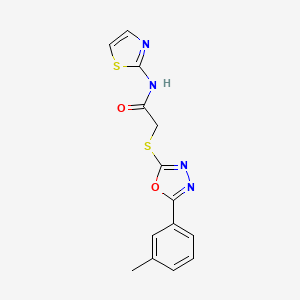

“2-(3-Methylbenzamido)benzoic acid” is used as an intermediate in the synthesis of medicines, dyes, and pesticides . It is not intended for human or veterinary use. The structure of this molecule consists of two methyl groups on a benzene ring with two aminobenzoic acid molecules attached to it .

Synthesis Analysis

The synthesis of benzamides, which includes “2-(3-Methylbenzamido)benzoic acid”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of “2-(3-Methylbenzamido)benzoic acid” is C15H13NO3. In the crystal structure of a similar compound, intermolecular N-H O hydrogen bonds link the molecules into chains parallel to the b axis and pairs of intermolecular O-H O hydrogen bonds between inversion-related carboxylic acid groups link the molecules into dimers .Chemical Reactions Analysis

The chemical reactivity of aromatic compounds like “2-(3-Methylbenzamido)benzoic acid” can be correlated with their structure . For example, a nitro substituent increases the rate of reaction, whereas methyl and methoxy substituents decrease the rate relative to that of the unsubstituted ester .Physical And Chemical Properties Analysis

The melting point of “2-(3-Methylbenzamido)benzoic acid” is 185-186°C . It is a powder at room temperature .Applications De Recherche Scientifique

Pharmaceutical Research

2-(3-Methylbenzamido)benzoic acid has potential applications in pharmaceutical research due to its structural properties. It can be used as a precursor for synthesizing various benzamide compounds, which have shown promise in drug discovery . These compounds exhibit a range of biological activities, including antioxidant, antibacterial, and possibly antiviral effects .

Material Science

In material science, this compound could be utilized in the synthesis of new materials with specific properties. Its benzamide group might interact with other compounds to form novel polymers or coatings that could be used in various industrial applications .

Chemical Synthesis

This acid serves as a building block in chemical synthesis. It can be used to create complex molecules through various reactions, including electrophilic substitution or nucleophilic addition . These reactions can lead to the development of new compounds with potential applications in different chemical industries.

Biotechnology

In biotechnology, 2-(3-Methylbenzamido)benzoic acid could be involved in enzyme screening and biosensor development. It may help in identifying enzymes that can convert related aldehydes into their corresponding carboxylic acids, which is crucial in metabolic engineering and synthetic biology .

Antibacterial and Antioxidant Applications

The compound has been studied for its in vitro antibacterial activity against various gram-positive and gram-negative bacteria. It also shows antioxidant properties, which could be harnessed in developing treatments or supplements to combat oxidative stress .

Industrial Uses

While specific industrial uses of 2-(3-Methylbenzamido)benzoic acid are not widely documented, its role as an intermediate in organic synthesis suggests it could be used in the manufacture of dyes, resins, or other specialty chemicals .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Biochemical Pathways

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Methylbenzamido)benzoic acid . For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body.

Propriétés

IUPAC Name |

2-[(3-methylbenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPDYIRCCGMCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)

![(E)-4-(Dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2884132.png)

![8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B2884134.png)

![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)